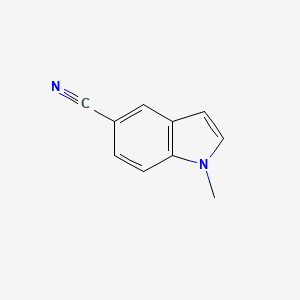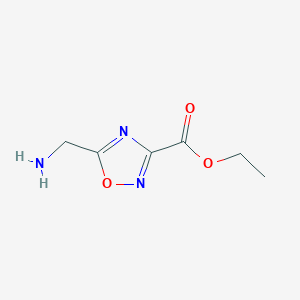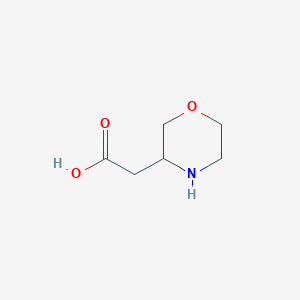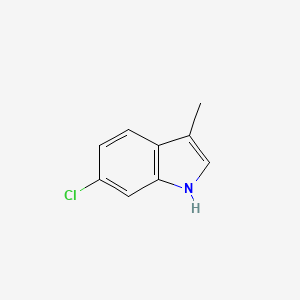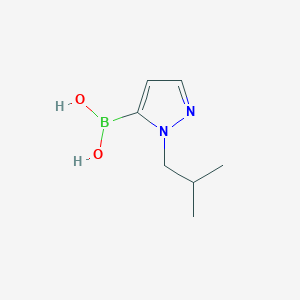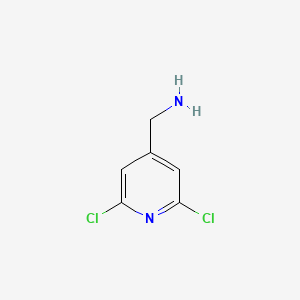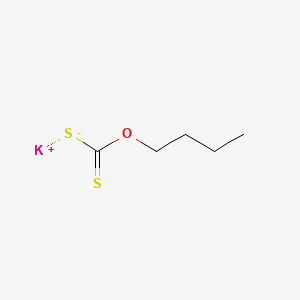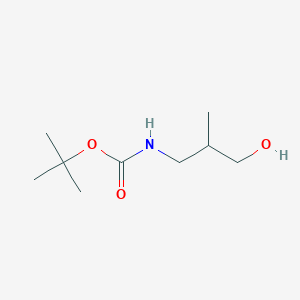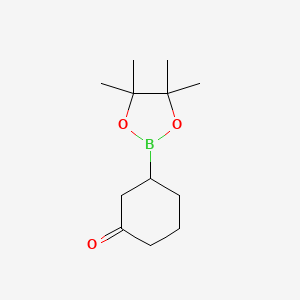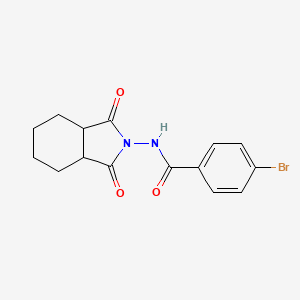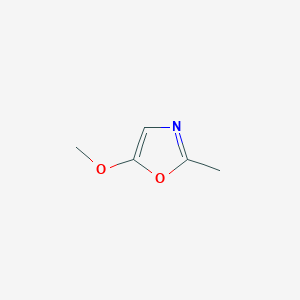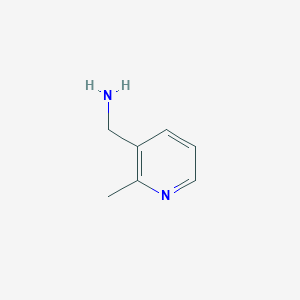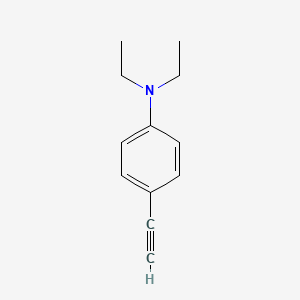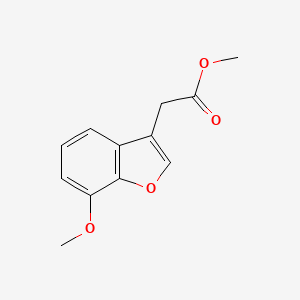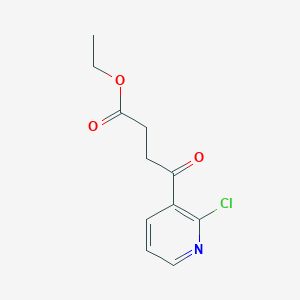
Ethyl 4-(2-chloro-3-pyridyl)-4-oxobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A compound’s description often includes its IUPAC name, common names, and structural formula. It may also include the type of compound it is (for example, an ester or an amine) and the functional groups present in the molecule.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The analysis can provide information about the compound’s molecular weight, the connectivity of its atoms, and its three-dimensional shape.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It can also include studying the compound’s chemical properties, such as its acidity or basicity, its reactivity with other compounds, and its spectroscopic properties.Wissenschaftliche Forschungsanwendungen
Analytical Methods and Antioxidant Activity
The study of antioxidants and their implications across various fields, such as food engineering, medicine, and pharmacy, highlights the importance of understanding antioxidant activity. Analytical methods like the Oxygen Radical Absorption Capacity (ORAC) test, Hydroxyl Radical Antioxidant Capacity (HORAC) test, and others are critical for determining antioxidant activity. These methods, based on chemical reactions and spectrophotometry, assess kinetics or equilibrium states and have been successfully applied in analyzing antioxidants or determining the antioxidant capacity of complex samples. The complementation of chemical methods with electrochemical (bio)sensors, through calibration and validation stages, elucidates the operating mechanisms and kinetics of processes involving antioxidants (Munteanu & Apetrei, 2021).
Hybrid Catalysts in Medicinal Chemistry
Hybrid catalysts play a significant role in synthesizing pharmacologically relevant compounds, such as 5H-pyrano[2,3-d]pyrimidine scaffolds, which are key precursors in the medicinal and pharmaceutical industries. These scaffolds have broad applicability and have been the focus of intensive investigation. Various synthetic pathways, employing organocatalysts, metal catalysts, and other types of hybrid catalysts, have been explored for developing substituted derivatives through one-pot multicomponent reactions. This comprehensive review underscores the application of hybrid catalysts in synthesizing these scaffolds, highlighting the potential for developing lead molecules (Parmar, Vala, & Patel, 2023).
Carcinogen Metabolites as Biomarkers
The measurement of human urinary carcinogen metabolites offers valuable insights into tobacco and cancer. This review evaluates current methodologies and their utility in quantifying carcinogens and their metabolites in urine. Specific biomarkers derived from tobacco-specific carcinogens, such as NNAL and its glucuronides, provide critical information about carcinogen dose and exposure, highlighting their utility in studies on tobacco and human cancer. These biomarkers play a pivotal role in understanding the exposure and effects of new tobacco products and strategies for harm reduction (Hecht, 2002).
Thermoelectric Performance Enhancement
Research on poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS), a prominent organic thermoelectric material, has focused on enhancing its thermoelectric performance. Various treatment methods, including pre-treatments and post-treatments with polar organic solvents and acids, have been developed to improve its electrical conductivity. This review summarizes these methods and discusses the mechanisms behind the conductivity enhancement, offering insights into future research directions for developing more efficient organic thermoelectric materials (Zhu et al., 2017).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It can also include information on how to handle and store the compound safely.
Zukünftige Richtungen
This involves discussing potential future research directions. For example, if the compound is a drug, future directions could include studying its efficacy in clinical trials, developing methods to synthesize it more efficiently, or investigating its mechanism of action in more detail.
I hope this general information is helpful. If you have a different compound or a specific aspect of “Ethyl 4-(2-chloro-3-pyridyl)-4-oxobutyrate” that you’d like to know about, feel free to ask!
Eigenschaften
IUPAC Name |
ethyl 4-(2-chloropyridin-3-yl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-2-16-10(15)6-5-9(14)8-4-3-7-13-11(8)12/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJCUSFTYDWKMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(N=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470278 |
Source


|
| Record name | Ethyl 4-(2-chloropyridin-3-yl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-chloro-3-pyridyl)-4-oxobutyrate | |
CAS RN |
852063-32-2 |
Source


|
| Record name | Ethyl 4-(2-chloropyridin-3-yl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

